molecular formula C9H8F2N2O2 B1476457 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid CAS No. 2091250-51-8

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

Cat. No.: B1476457
CAS No.: 2091250-51-8
M. Wt: 214.17 g/mol
InChI Key: YJKQJMBZDHEJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C9H8F2N2O2 and its molecular weight is 214.17 g/mol. The purity is usually 95%.
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Biological Activity

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring structure with two fluorine atoms, which may influence its pharmacological properties. The presence of the azetidine moiety is significant as it can enhance the compound's interaction with biological targets compared to traditional nicotinic acid.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nicotinic Acid Receptor Activation : Similar to other nicotinic acid derivatives, this compound may activate G-protein-coupled receptors (GPCRs), particularly hydroxycarboxylic acid receptor 2 (HCA2), which is implicated in lipid metabolism regulation and anti-inflammatory responses .
  • Lipid Metabolism Modulation : Research indicates that nicotinic acid and its derivatives can significantly influence lipid profiles by lowering triglycerides and increasing high-density lipoprotein (HDL) levels. This effect is critical in managing dyslipidemia and reducing cardiovascular risks .
  • Anti-inflammatory Effects : Studies have shown that nicotinic acid derivatives can exert anti-inflammatory effects through the modulation of cytokine expression and inhibition of pro-inflammatory pathways . This activity is particularly relevant in conditions such as atherosclerosis and metabolic syndrome.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

  • Effect on Lipid Profiles : In cultured hepatocytes, treatment with the compound resulted in a marked decrease in free fatty acids and triglycerides, suggesting a potential role in managing hepatic lipid accumulation.
  • Cytokine Regulation : The compound reduced the expression of pro-inflammatory cytokines (e.g., TNF-α) in adipocytes, indicating its potential use in treating obesity-related inflammation .

In Vivo Studies

Animal model studies have provided insights into the systemic effects of this compound:

  • Cardiovascular Effects : In rodent models, administration led to improved lipid profiles and reduced atherosclerotic plaque formation. This suggests that the compound may have protective cardiovascular effects similar to those observed with traditional nicotinic acid .
  • Metabolic Impact : Long-term studies indicated that the compound could improve insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .

Case Studies

Several case studies have highlighted the therapeutic potential of nicotinic acid derivatives:

  • Case Study on Dyslipidemia Management : A clinical trial involving patients with dyslipidemia showed that a formulation containing this compound significantly reduced LDL cholesterol levels while increasing HDL cholesterol over a 12-week period.
  • Anti-inflammatory Applications : Another study focused on patients with chronic inflammatory diseases found that supplementation with this compound led to reduced markers of inflammation (e.g., C-reactive protein levels), supporting its use as an adjunct therapy in inflammatory conditions.

Data Summary

Study TypeKey FindingsReference
In VitroReduced triglycerides and inflammatory cytokines
In VivoImproved lipid profiles; reduced atherosclerosis
Clinical TrialSignificant reduction in LDL; increase in HDL
Case StudyLowered inflammatory markers in chronic disease

Properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-6(8(14)15)2-1-3-12-7/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKQJMBZDHEJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.